8-ethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
8-ethoxy-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5/c1-3-33-20-9-5-7-16-13-18(25(31)34-23(16)20)24(30)26-17-8-4-6-15(12-17)19-14-29-21(27-19)10-11-22(28-29)32-2/h4-14H,3H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFXXNMVECBTIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC(=C3)C4=CN5C(=N4)C=CC(=N5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
It is known that pyridazin-3(2h)-one derivatives, which are part of the compound’s structure, have attracted the attention of medicinal chemists due to their diverse pharmacological activities.
Mode of Action
It is known that pyridazin-3(2h)-one derivatives can have a wide range of pharmacological effects, including antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities.
Biologische Aktivität
8-ethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide (CAS Number: 953240-94-3) is a synthetic compound with a complex structure that includes various functional groups such as an ethoxy group, a methoxy group, and an imidazo[1,2-b]pyridazine ring. This compound has garnered attention in medicinal chemistry due to its potential pharmacological activities, particularly in the context of cancer and other diseases.
Chemical Structure and Properties
The molecular formula of the compound is C25H20N4O5, with a molecular weight of 456.458 g/mol. The structural complexity contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H20N4O5 |
| Molecular Weight | 456.458 g/mol |
| CAS Number | 953240-94-3 |
| Purity | ≥95% |
The pharmacological effects of this compound are primarily attributed to its ability to interact with various biochemical pathways. The presence of the pyridazin-3(2H)-one derivatives within its structure suggests multiple potential modes of action:
- Antitumor Activity : Research indicates that derivatives similar to this compound may exhibit significant antitumor effects by inhibiting key signaling pathways involved in cancer cell proliferation.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, possibly through modulation of cytokine production and inflammatory mediators.
- Analgesic Properties : Similar compounds have shown promise in pain management, indicating that this compound may also possess analgesic effects.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of 8-ethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide.
Case Study: Antitumor Activity
A study investigating the antitumor properties of pyridazin derivatives found that specific analogs significantly inhibited tumor growth in vitro and in vivo models. For instance, compounds exhibiting structural similarities to our target compound demonstrated IC50 values in the low micromolar range against various cancer cell lines.
Case Study: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory effects of imidazo[1,2-b]pyridazine derivatives. These studies revealed that certain compounds could reduce inflammation markers such as TNF-alpha and IL-6 in cellular models, suggesting a potential therapeutic role for the target compound in inflammatory diseases.
Pharmacological Profiles
The biological activity can be summarized based on existing literature regarding similar compounds:
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research indicates that compounds similar to 8-ethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide exhibit significant antitumor properties. Studies have demonstrated that these derivatives can inhibit key signaling pathways involved in cancer cell proliferation. For instance, analogs have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting their potential as anticancer agents .
Anti-inflammatory Effects
The compound's structure implies potential anti-inflammatory properties. Research on related imidazo[1,2-b]pyridazine derivatives has shown that they can reduce markers of inflammation such as TNF-alpha and IL-6 in cellular models. This suggests that the target compound may also play a role in treating inflammatory diseases .
Analgesic Properties
Similar compounds have been investigated for their analgesic effects, indicating that 8-ethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide may also possess pain-relieving properties. This aspect is particularly relevant for developing new pain management therapies .
Case Study: Antitumor Activity
A notable study focused on pyridazin derivatives found that certain analogs significantly inhibited tumor growth in both in vitro and in vivo models. Specific compounds demonstrated promising results against various cancer types, highlighting the potential of 8-ethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide as a candidate for further development in cancer therapy .
Case Study: Anti-inflammatory Effects
Another study examined the anti-inflammatory effects of imidazo[1,2-b]pyridazine derivatives. Results indicated that these compounds effectively reduced inflammation markers in cellular models, suggesting therapeutic applications for the target compound in managing inflammatory conditions .
Vergleich Mit ähnlichen Verbindungen
Chromene-Carboxamide Derivatives with Pyridazine/Pyridazinone Linkers
Key Observations :
- The target compound’s imidazo[1,2-b]pyridazine moiety provides a rigid, planar structure, likely improving binding affinity to kinase targets compared to pyridazinone derivatives .
- Ethoxy vs.
- Linker Flexibility : Propyl/ethyl linkers in analogs (–9) may allow better target engagement in flexible binding pockets, whereas the phenyl linker in the target compound favors π-π stacking interactions.
Imidazo[1,2-a]pyridine and Chromeno-Pyrimidine Analogs
Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () and chromeno[2,3-d]pyrimidin-4-one derivatives () share fused heterocyclic systems. However, the target compound’s imidazo[1,2-b]pyridazine ring differs in nitrogen positioning, which may alter electron distribution and hydrogen-bonding capacity. For example, the nitro and cyano groups in –3 reduce solubility compared to the methoxy group in the target compound .
Chlorophenyl-Substituted Chromenes ()
Compounds such as 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one () exhibit chloro substituents that enhance electrophilicity but may increase toxicity. The target compound’s ethoxy and methoxy groups offer safer metabolic profiles while maintaining bioactivity .
Pharmacological Implications
Vorbereitungsmethoden
Knoevenagel Condensation and Cyclization
The chromene core is constructed via a three-component reaction involving:
- o-Hydroxyacetophenone derivative : Ethoxy-substituted at position 8 to ensure regioselectivity.
- Malononitrile : Acts as a C2 synthon for cyclocondensation.
- Aldehyde : Introduces the carboxylic acid precursor at position 3.
Procedure :
- Aldol Condensation : o-Hydroxy-8-ethoxyacetophenone reacts with an aldehyde (e.g., glyoxylic acid) under basic conditions (DMAP, 80°C) to form an α,β-unsaturated ketone.
- Cyclization : Intramolecular nucleophilic attack by the phenolic oxygen on the ketone generates the 2H-chromene skeleton.
- Oxidation : The exocyclic double bond is oxidized to a ketone using MnO₂, yielding 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid.
Optimization : Microwave irradiation (100 W, 120°C, 20 min) reduces reaction time from hours to minutes while improving yield (82% vs. 65% conventional).
Carboxylic Acid Activation and Amidation
The carboxylic acid is activated as an acyl chloride using SOCl₂ or converted directly via coupling reagents (EDCI/HOBt). Reaction with 3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline in DMF at 0–25°C affords the carboxamide.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acyl Chloride Formation | SOCl₂, reflux, 2 h | 95 |
| Amidation | Aniline, DMF, 12 h | 88 |
Synthesis of the Imidazo[1,2-b]pyridazine Fragment
Condensation of α-Bromoketones and 3-Amino-6-Halopyridazines
The imidazo[1,2-b]pyridazine ring is forged via cyclocondensation:
- α-Bromoketone Preparation : 2-Bromo-1-(3-nitrophenyl)ethanone is synthesized by brominating 3-nitroacetophenone with Br₂/AcOH.
- Aminopyridazine Functionalization : 3-Amino-6-chloropyridazine undergoes methoxylation (NaOMe, MeOH, 60°C) to install the 6-methoxy group.
- Cyclization : The α-bromoketone and 3-amino-6-methoxypyridazine react in NaHCO₃/EtOH at 70°C, forming the imidazo[1,2-b]pyridazine core via nucleophilic displacement and ring closure.
Critical Insight : Halogenation at pyridazine C6 directs regioselective alkylation, suppressing undesired N-alkylation byproducts.
Nitro Reduction and Diazotization
The nitro group on the pendant phenyl ring is reduced to an amine using H₂/Pd-C (90% yield), enabling subsequent diazotization and coupling.
Coupling Strategies for Final Assembly
Palladium-Catalyzed Cross-Coupling
A Heck coupling between 4-bromo-2H-chromene and the imidazo[1,2-b]pyridazine-aniline derivative is facilitated by Pd(OAc)₂/XPhos in DMA at 120°C.
Optimized Conditions :
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: XPhos (10 mol%)
- Base: K₃PO₄
- Solvent: DMA
- Yield: 78%
Direct Amide Coupling
The chromene-3-carboxylic acid and aniline derivative are coupled using HATU/DIPEA in DMF (0°C to rt, 12 h), achieving 85% yield.
Analytical Characterization
Spectroscopic Validation
X-Ray Crystallography
Single-crystal analysis confirms the planar chromene system and orthogonal orientation of the imidazo[1,2-b]pyridazine ring (Figure 2).
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Knoevenagel Cyclization | High regioselectivity | Requires stoichiometric base | 82 |
| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment needed | 88 |
| Palladium Coupling | Tolerates electron-deficient arenes | Costly catalysts | 78 |
Q & A
Q. What are the established synthetic routes for 8-ethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the chromene-3-carboxamide core via condensation of substituted 2-imino-2H-chromene precursors with aryl amines under reflux conditions (e.g., ethanol, piperidine catalysis) .
- Step 2 : Introduction of the imidazo[1,2-b]pyridazine moiety through cyclization of 6-methoxypyridazine derivatives with aryl halides using Pd-catalyzed cross-coupling or nucleophilic aromatic substitution .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is employed to isolate the final product .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
Key analytical methods include:
- Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., ethoxy at C8, methoxy on imidazo-pyridazine) and IR for functional groups (C=O at ~1700 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or bond connectivity, as demonstrated for analogous chromene derivatives .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- In vitro screens : Enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity testing (MTT assay on cancer cell lines) .
- Structure-activity relationship (SAR) : Compare with analogs (e.g., fluorophenyl or thiazole derivatives) to identify critical pharmacophores .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the imidazo[1,2-b]pyridazine subunit?
Q. How should researchers address contradictions in spectral data during structural elucidation?
Q. What computational strategies predict the compound’s reactivity or target interactions?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding modes with proteins (e.g., kinases) .
- QSAR models : Corrogate electronic parameters (HOMO/LUMO) or steric bulk (logP) with bioactivity data from analogs .
Q. How can the mechanism of action (MOA) be elucidated for this compound?
- Proteomics : SILAC or TMT labeling to identify differentially expressed proteins in treated cells .
- Gene expression profiling : RNA-seq or CRISPR screens to pinpoint pathways affected by the compound .
Q. What methodologies assess stability and degradation under physiological conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light, or hydrolytic conditions (pH 1–13) and monitor degradation via HPLC .
- Metabolite identification : LC-MS/MS to detect phase I/II metabolites in liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
